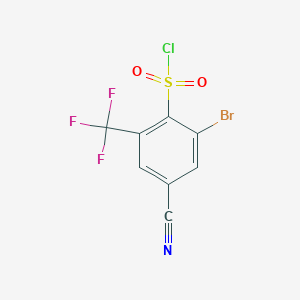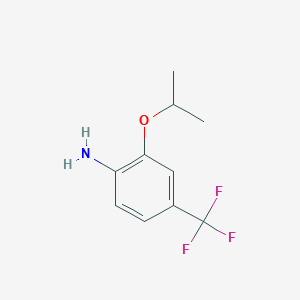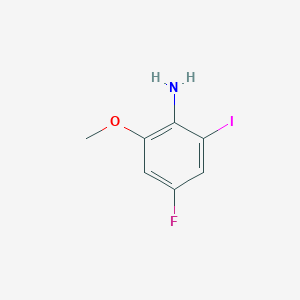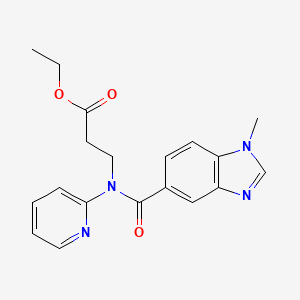
AZD3458
Descripción general
Descripción
AZD3458 es un inhibidor altamente selectivo de la subunidad catalítica gamma de la fosfatidilinositol-4,5-bisfosfato 3-quinasa (PI3Kγ). Este compuesto ha demostrado un potencial significativo en la promoción de respuestas inmunitarias antitumorales y la reversión de la resistencia a la inmunoterapia en modelos preclínicos . PI3Kγ es un regulador clave de la proliferación, supervivencia, migración y activación de las células inmunitarias, lo que convierte a this compound en un candidato prometedor para el tratamiento de diversas enfermedades, incluido el cáncer .
Mecanismo De Acción
AZD3458 ejerce sus efectos inhibiendo selectivamente la enzima PI3Kγ. Esta inhibición conduce a la repolarización de los macrófagos a un fenotipo inmunoestimulante, activando una respuesta inmune tumoral mediada por células T. El compuesto inhibe la fosforilación de Akt en las células, que es un paso clave en la vía de señalización de PI3Kγ. Esto da como resultado la remodelación del microambiente tumoral, la reducción de los macrófagos asociados al tumor y la promoción de la activación de las células T citotóxicas .
Métodos De Preparación
La síntesis de AZD3458 implica varios pasos, incluida la preparación de intermedios clave y las reacciones de acoplamiento finales. Las rutas sintéticas y las condiciones de reacción se optimizan para lograr una alta pureza y rendimiento. Los métodos de producción industrial se centran en escalar la síntesis mientras se mantiene la calidad y la consistencia del compuesto .
Análisis De Reacciones Químicas
AZD3458 experimenta diversas reacciones químicas, incluidas:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: El compuesto se puede reducir para formar derivados reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución con reactivos comunes, lo que lleva a la formación de derivados sustituidos.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
AZD3458 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar el papel de PI3Kγ en varios procesos químicos.
Biología: Investigado por sus efectos sobre la proliferación, supervivencia, migración y activación de las células inmunitarias.
Medicina: Explorado como un posible agente terapéutico para el tratamiento del cáncer y otras enfermedades al promover respuestas inmunitarias antitumorales y revertir la resistencia a la inmunoterapia.
Industria: Utilizado en el desarrollo de nuevos medicamentos y estrategias terapéuticas dirigidas a PI3Kγ
Comparación Con Compuestos Similares
AZD3458 es único en su alta selectividad para PI3Kγ, con una IC 50 celular de 8 nM y una selectividad de 100 veces sobre PI3Kδ . Compuestos similares incluyen otros inhibidores de PI3Kγ, como:
IPI-549: Otro inhibidor selectivo de PI3Kγ con propiedades antitumorales similares.
TG100-115: Un inhibidor dual de PI3Kγ y PI3Kδ con una selectividad más amplia.
AS-605240: Un inhibidor selectivo de PI3Kγ con diferentes propiedades farmacocinéticas.
En comparación con estos compuestos, this compound ha demostrado una mayor eficacia en la reversión de la resistencia tumoral a la inmunoterapia y la promoción de respuestas inmunitarias antitumorales .
Propiedades
IUPAC Name |
N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-10-18(28-20(21-10)22-12(3)24)14-7-15-9-23(11(2)13-5-6-13)19(25)17(15)16(8-14)29(4,26)27/h7-8,11,13H,5-6,9H2,1-4H3,(H,21,22,24)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQUFWFUOVDUIO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)C(C)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=CC3=C(C(=C2)S(=O)(=O)C)C(=O)N(C3)[C@@H](C)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AZD3458 and its impact on the tumor microenvironment?
A1: this compound is a highly selective inhibitor of the PI3Kγ isoform. [, ] PI3Kγ plays a crucial role in regulating immune cell function, particularly in macrophages. By inhibiting PI3Kγ, this compound promotes the repolarization of macrophages from an immunosuppressive to an immunostimulatory phenotype. [, ] This shift in macrophage function leads to several changes in the tumor microenvironment (TME), including:
- Reduced immunosuppressive markers: this compound treatment has been shown to decrease the expression of immunosuppressive markers like CD206 on tumor-associated macrophages (TAMs). []
- Increased cytotoxic T cell activation: this compound enhances the activation of cytotoxic T cells, evidenced by increased expression of markers like GzmB. [, ]
- Reduced MDSC/neutrophil activation: The compound also diminishes the activation of myeloid-derived suppressor cells (MDSCs) and neutrophils, further contributing to a less immunosuppressive TME. []
Q2: How does this compound impact the efficacy of checkpoint inhibitors in preclinical cancer models?
A2: Preclinical studies demonstrate that this compound enhances the anti-tumor activity of immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis. [, ] This enhanced efficacy stems from this compound's ability to remodel the TME, making it more conducive to checkpoint inhibitor activity. Specifically, by reducing immunosuppressive cells and signals while promoting cytotoxic T cell activation, this compound helps overcome resistance mechanisms that often limit the effectiveness of checkpoint inhibitors. [, ]
Q3: Have quantitative systems pharmacology (QSP) models been used to study this compound, and if so, what insights have they provided?
A3: Yes, researchers have developed QSP models to investigate the mechanistic underpinnings of this compound's effects, particularly in combination with checkpoint inhibitors. [] These models incorporate data on this compound's pharmacokinetics, target engagement, and impact on various immune cell populations and signaling pathways within the TME. [] The models have successfully described tumor growth dynamics observed in preclinical studies and provided valuable insights into the synergistic interactions between this compound and checkpoint inhibitors. [] Furthermore, these models are being employed to optimize dosing and scheduling strategies for this combination therapy in clinical trials. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)










